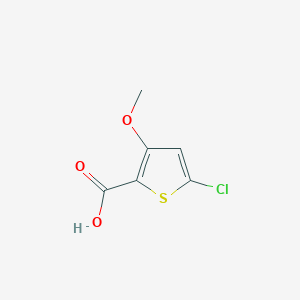
4-Chloro-3-(chlorosulfonyl)-5-fluorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-(chlorosulfonyl)-5-fluorobenzoic acid is an organic compound with the molecular formula C7H3Cl2FO4S It is a derivative of benzoic acid, characterized by the presence of chloro, chlorosulfonyl, and fluoro substituents on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(chlorosulfonyl)-5-fluorobenzoic acid typically involves multiple steps:
Nitration: The initial step often involves the nitration of a precursor benzoic acid derivative to introduce a nitro group.
Chlorosulfonation: The nitro compound is then subjected to chlorosulfonation using chlorosulfonic acid to introduce the chlorosulfonyl group.
Fluorination: Finally, the nitro group is reduced, and the fluorine atom is introduced through a suitable fluorination reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Controlled temperature and pressure: To maintain the stability of the compound and prevent side reactions.
Use of catalysts: To enhance the reaction rate and selectivity.
Purification steps: Such as recrystallization or chromatography to obtain the desired product in pure form.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3-(chlorosulfonyl)-5-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution reactions: Due to the presence of reactive chloro and chlorosulfonyl groups.
Reduction reactions: The nitro group can be reduced to an amino group.
Oxidation reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of various substituted benzoic acid derivatives.
Reduction: Conversion to amino derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Applications De Recherche Scientifique
4-Chloro-3-(chlorosulfonyl)-5-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-3-(chlorosulfonyl)-5-fluorobenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of chloro, chlorosulfonyl, and fluoro groups can influence its binding affinity and specificity. The compound may act by:
Inhibiting enzyme activity: By binding to the active site or allosteric sites.
Modulating receptor function: By acting as an agonist or antagonist.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid: Similar structure but with a nitro group instead of a fluoro group.
4-Chloro-3-(chlorosulfonyl)benzoic acid: Lacks the fluoro substituent.
4-Fluoro-3-(chlorosulfonyl)benzoic acid: Lacks the chloro substituent.
Uniqueness
4-Chloro-3-(chlorosulfonyl)-5-fluorobenzoic acid is unique due to the combination of chloro, chlorosulfonyl, and fluoro groups, which impart distinct chemical reactivity and potential biological activity. This combination of substituents can influence its physicochemical properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
1242339-73-6 |
|---|---|
Formule moléculaire |
C7H3Cl2FO4S |
Poids moléculaire |
273.06 g/mol |
Nom IUPAC |
4-chloro-3-chlorosulfonyl-5-fluorobenzoic acid |
InChI |
InChI=1S/C7H3Cl2FO4S/c8-6-4(10)1-3(7(11)12)2-5(6)15(9,13)14/h1-2H,(H,11,12) |
Clé InChI |
JEXDRGZPMXSFGP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)Cl)S(=O)(=O)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


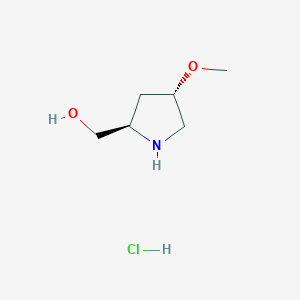
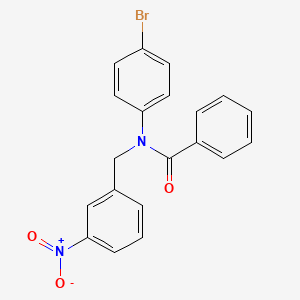

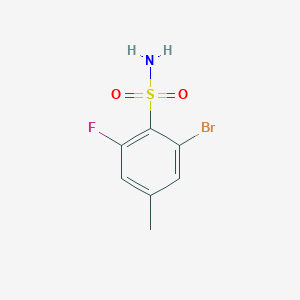
![5-bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12991413.png)

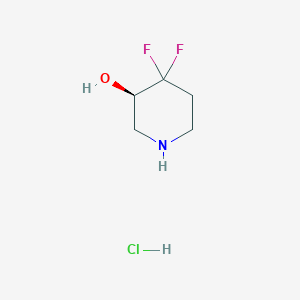
![(1R,6S)-8-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B12991431.png)
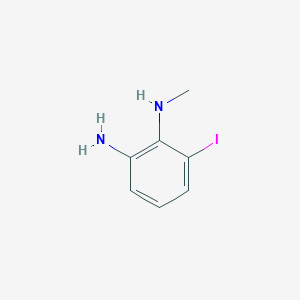
![(S)-N-(1-(3-(5-(ethylamino)-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)acetamide](/img/structure/B12991439.png)

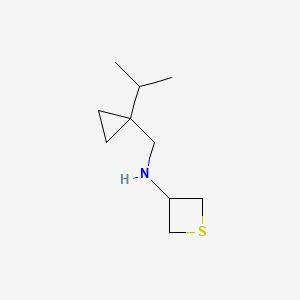
![3-(Cyclopropylmethylene)-8-azabicyclo[3.2.1]octane](/img/structure/B12991461.png)
